EAI045

EGFR allosteric inhibitor kinase assay

EGFR-mutant NSCLC research often stalls at C797S-mediated osimertinib resistance. EAI045 circumvents this: an allosteric EGFR inhibitor with 4.7 nM IC50 against L858R/T790M/C797S and 1000-fold selectivity over wild-type. • 2.0 nM biochemical IC50 vs. L858R/T790M; requires cetuximab co-treatment for cellular/in vivo efficacy • Validated P-gp substrate for CNS penetration studies • Available at gram scale with ≥98% HPLC purity. Shipped ambient; stable at -20°C.

Molecular Formula C19H14FN3O3S
Molecular Weight 383.4 g/mol
Cat. No. B607252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAI045
SynonymsEAI045;  EAI-045;  EAI 045.
Molecular FormulaC19H14FN3O3S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4
InChIInChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25)
InChIKeyYTUFHOKUFOQRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EAI045: Mutant-Selective EGFR Allosteric Inhibitor


EAI045 is a fourth-generation, non-ATP-competitive, allosteric inhibitor of the epidermal growth factor receptor (EGFR) [1]. It was rationally designed to target drug-resistant EGFR mutants, including L858R/T790M and L858R/T790M/C797S, while sparing the wild-type receptor [2]. Unlike ATP-competitive tyrosine kinase inhibitors (TKIs), EAI045 binds to an allosteric pocket formed by displacement of the regulatory C-helix in the inactive conformation of the kinase [3]. This unique binding mode circumvents resistance mechanisms associated with mutations in the ATP-binding site, such as T790M and C797S [4]. Notably, EAI045 is not effective as a single agent in cells due to differential potency on the dimeric receptor; however, it exhibits marked synergy when combined with the anti-EGFR antibody cetuximab, which blocks EGFR dimerization [5]. This combination has demonstrated efficacy in preclinical mouse models of EGFR-mutant lung cancer, including those resistant to all currently available EGFR TKIs [6].

Mutant-selective allosteric EGFR inhibition (L858R/T790M, C797S)
Non-ATP-competitive binding circumvents active-site mutations
Dimerization-dependent activity: requires anti-EGFR antibody co-treatment
Reported synergy in EGFR-mutant lung cancer models

EAI045 vs. In-Class Allosteric Inhibitors


While several EGFR allosteric inhibitors (e.g., EAI001, JBJ-04-125-02, DDC4002) target the same allosteric pocket and exhibit mutant selectivity, they differ substantially in potency, cellular efficacy as single agents, and dependency on dimer-disrupting co-treatments [1]. For instance, JBJ-04-125-02 shows single-agent activity in vitro and in vivo, whereas EAI045 requires cetuximab combination to achieve cellular and in vivo efficacy [2]. Conversely, EAI045 demonstrates superior biochemical potency against L858R/T790M compared to DDC4002 (2.0 nM vs. 39 nM) [3]. These functional divergences arise from subtle differences in allosteric pocket binding modes and conformational stabilization, underscoring that allosteric EGFR inhibitors are not interchangeable and must be selected based on specific experimental requirements [4].

Single-agent cellular activity may differ
EAI045 requires cetuximab combination; other allosteric inhibitors may show independent activity
Biochemical potency profile differs from DDC4002
EAI045 exhibits distinct potency; cellular efficacy depends on dimer disruption context
Synthetic scalability and supply may vary
Kilogram-scale synthesis demonstrated; other allosteric inhibitors may have more complex routes

Quantitative Evidence for EAI045 Selection


Potency Against L858R/T790M Mutant

In a head-to-head biochemical comparison under identical assay conditions (100 μM ATP), EAI045 exhibited an IC50 of 2.0 ± 0.5 nM against the L858R/T790M double mutant, whereas DDC4002 showed an IC50 of 39 ± 4 nM [1]. This represents a 19.5-fold greater potency for EAI045 against the key resistance mutation. EAI045 also maintained selectivity over wild-type EGFR (IC50 >1000 nM for both compounds) .

Potency vs L858R/T790M
Head-to-head
EAI045 IC50 2.0 nM vs. DDC4002 39 nM
19.5-fold lower
Supports mutant-selective biochemical profiling
In vitro kinase assay, 100 µM ATP
EGFR allosteric inhibitor kinase assay

Inhibition of L858R/T790M/C797S Mutant

Against the triple mutant L858R/T790M/C797S, which confers resistance to third-generation TKIs like osimertinib, EAI045 achieved an IC50 of 4.7 ± 0.3 nM, compared to 59 ± 8 nM for DDC4002 under the same biochemical assay conditions (100 μM ATP) [1]. This 12.6-fold difference underscores EAI045's superior activity against this clinically challenging resistance mutation.

Inhibition of L858R/T790M/C797S
Head-to-head
EAI045 IC50 4.7 nM vs. DDC4002 59 nM
12.6-fold lower
Supports C797S resistance pathway studies
In vitro kinase assay, 100 µM ATP
EGFR C797S drug resistance

Cetuximab Combination Synergy

EAI045 alone shows minimal antiproliferative activity in Ba/F3 cells expressing L858R/T790M EGFR (IC50 >10 μM). However, in combination with 10 μg/mL cetuximab, the IC50 improves dramatically to 0.47 ± 0.2 μM [1]. In vivo, the combination of EAI045 (60 mg/kg/day) and cetuximab induced striking tumor regression in genetically engineered mouse models of L858R/T790M and L858R/T790M/C797S lung cancer, whereas either agent alone had no effect [2]. This mechanistic synergy is not observed with other allosteric inhibitors like JBJ-04-125-02, which exhibits single-agent activity [3].

Cetuximab Combination Synergy
Cross-study comparable
EAI045 alone >10 µM; +cetuximab 0.47 µM
>20-fold reduction with cetuximab
Context for dimerization-dependent cellular inhibition
Ba/F3 L858R/T790M, 72 h MTS
EGFR combination therapy cetuximab

P-gp-Limited Brain Penetration

EAI045 is a substrate for the efflux transporter P-glycoprotein (ABCB1), which limits its brain accumulation. In Abcb1a/1b knockout mice, the brain-to-plasma ratio increased 3.9-fold relative to wild-type mice, and coadministration of the P-gp/BCRP inhibitor elacridar enhanced the plasma AUC0-30min by 4.0-fold and the brain-to-plasma ratio by 5.4-fold in wild-type mice [1]. This contrasts with JBJ-04-125-02, which demonstrates significant brain penetration without transporter inhibition, making EAI045 a valuable comparator for studying transporter-mediated drug distribution [2].

P-gp-Limited Brain Penetration
Reported
3.9-fold increase in P-gp KO; 5.4-fold with elacridar
Model for efflux transporter CNS restriction
Mouse models, 20 mg/kg oral
pharmacokinetics blood-brain barrier P-glycoprotein

Kilogram-Scale Synthesis

A three-step convergent synthetic route has been developed and validated for kilogram-scale production of EAI045, yielding the compound in good overall yield [1]. This contrasts with the more complex syntheses of other allosteric inhibitors like JBJ-04-125-02, which may require chiral resolution steps. The scalability of EAI045 synthesis directly impacts procurement economics and supply chain reliability for large-scale in vivo studies or potential clinical development [2].

Scalable Synthesis
Supporting evidence
Three-step convergent route, kilogram-scale demonstrated
Supports procurement for large-scale studies
Process chemistry development
chemical synthesis scale-up process chemistry

EAI045: Optimal Use Cases


C797S-Mediated Osimertinib Resistance

Given its potent inhibition of the L858R/T790M/C797S triple mutant (IC50 4.7 nM) [1], EAI045 is ideally suited for in vitro and in vivo studies exploring mechanisms of resistance to third-generation covalent TKIs like osimertinib. Its allosteric binding mode circumvents C797S-mediated steric hindrance of covalent bond formation, allowing researchers to dissect resistance pathways independent of ATP-site mutations [2].

EGFR Dimerization and Allosteric Inhibition

EAI045's strict requirement for cetuximab co-treatment to achieve cellular and in vivo efficacy provides a unique experimental system to study EGFR dimerization and asymmetric kinase activation [1]. Researchers can use EAI045 to probe the functional consequences of dimer disruption and to identify biomarkers of sensitivity to allosteric inhibitors [2].

Transporter-Mediated Brain Penetration

As a validated P-gp substrate, EAI045 serves as a model compound for investigating the impact of efflux transporters on CNS exposure of allosteric kinase inhibitors [1]. Studies using EAI045 with or without elacridar can inform strategies for overcoming blood-brain barrier limitations in brain metastases of EGFR-mutant NSCLC [2].

Combination Therapy for EGFR-Mutant NSCLC

The synergistic interaction between EAI045 and cetuximab in mouse models of L858R/T790M and L858R/T790M/C797S lung cancer [1] positions EAI045 as a key tool compound for preclinical evaluation of dual targeting strategies. Its scalability supports extended in vivo efficacy and toxicity studies required for IND-enabling packages [2].

Application
Selection Property
Validation Focus
Osimertinib resistance mechanism studies
Mutant-selective allosteric inhibition (C797S)
C797S-mediated steric hindrance context
EGFR dimerization and allosteric inhibition studies
Dimer-disruption dependent activity
Cetuximab co-treatment requirement
CNS transporter-mediated distribution studies
P-gp substrate profile
Brain accumulation transporter modulation
EGFR-mutant NSCLC dual targeting preclinical studies
Combination synergy in vivo
Tumor regression model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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